molecular formula C22H25N3O4S2 B2616907 4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 892315-92-3

4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2616907
CAS No.: 892315-92-3
M. Wt: 459.58
InChI Key: HYPFEVKPGUWANO-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a tert-butyl group, a morpholinosulfonyl group, and a benzo[d]thiazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholinosulfonyl group: This step involves the sulfonylation of the benzo[d]thiazole intermediate using morpholine and a sulfonyl chloride reagent.

    Attachment of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Formation of the benzamide linkage: The final step involves the coupling of the substituted benzo[d]thiazole with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or benzo[d]thiazole moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents such as halides, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents like dichloromethane or acetonitrile, and catalysts like palladium or copper).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzyme active sites: Inhibiting enzyme activity by forming stable complexes.

    Modulating signaling pathways: Affecting cellular signaling pathways, leading to altered cellular responses.

    Interacting with receptors: Binding to specific receptors, thereby modulating their activity and downstream effects.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

  • Structural Uniqueness : The presence of the tert-butyl group, morpholinosulfonyl group, and benzo[d]thiazol-2-yl moiety in a single molecule provides unique steric and electronic properties.
  • Reactivity : The compound’s reactivity patterns differ from those of similar compounds due to the specific arrangement of functional groups.
  • Applications : Its potential applications in various fields, such as medicine and industry, highlight its versatility and uniqueness.

Properties

IUPAC Name

4-tert-butyl-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-22(2,3)16-6-4-15(5-7-16)20(26)24-21-23-18-9-8-17(14-19(18)30-21)31(27,28)25-10-12-29-13-11-25/h4-9,14H,10-13H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPFEVKPGUWANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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